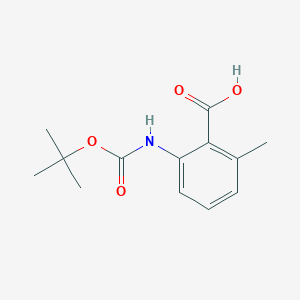

1-(2-Bromophenyl)-1H-imidazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazole derivatives, including those with a bromophenyl group, has been explored through various methods. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was achieved using palladium-catalyzed cascade reactions starting from 2-(2-bromophenyl)imidazo[1,2-a]pyridines . Another approach involved a one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives from N-phenylbenzimidamides and bromobenzenes, utilizing a Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process . Additionally, o-Bromophenyl isocyanide reacted with primary amines under CuI catalysis to afford 1-substituted benzimidazoles .

Molecular Structure Analysis

The molecular structure of various bromophenyl-imidazole derivatives has been characterized using different techniques. For example, a new imidazole derivative, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was characterized by IR, Mass, NMR, X-ray diffraction, and elemental analysis . Hirshfeld surface analysis and DFT calculations were also performed to understand the intercontacts in the crystal structure and the stability and charge transfer within the compound .

Chemical Reactions Analysis

The chemical reactivity of bromophenyl-imidazole derivatives can be inferred from the synthesis methods employed. The palladium-catalyzed CO insertion and C-H bond activation , as well as the Cu-catalyzed C–H functionalization/C–N bond formation , indicate that these compounds can participate in complex cascade reactions and bond formation processes. The use of CuI catalysis for the reaction with primary amines further demonstrates the versatility of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl-imidazole derivatives are closely related to their molecular structure. The presence of bromine and other substituents like fluorine and methyl groups can significantly influence the compound's reactivity, solubility, and biological activity. For instance, the molecular electrostatic surface analysis of one derivative revealed that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which could be relevant for its interaction with biological targets . The synthesis and characterization of 1-(2,6-dimethyl-4-bromophenyl)imidazole and 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one further contribute to the understanding of the properties of these compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

1-(2-Bromophenyl)-1H-imidazole has been a focus in the synthesis of novel compounds, particularly as potent antimicrobial agents. Derivatives of this compound, such as 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole, have been synthesized and tested for antimicrobial activities, showing promising results against various pathogens including Candida albicans (Narwal et al., 2012).

Structural and Reactivity Studies

The reactivity and structural properties of imidazole derivatives, including those similar to 1-(2-Bromophenyl)-1H-imidazole, have been extensively studied. Research focusing on solvent-free synthesis pathways, spectroscopic characterization, and computational study of these derivatives reveals significant insights into their reactivity and interaction with various proteins (Hossain et al., 2018).

Pharmaceutical Applications

Imidazole derivatives have shown potential in pharmaceutical applications due to their biological activities. For instance, some derivatives have exhibited inhibitory activity against various enzymes and pathogens, suggesting their potential use as antimicrobial and antifungal agents (Heeres & van Cutsem, 1981).

Crystallography and Molecular Docking

Crystallographic studies and molecular docking analyses of imidazole derivatives have provided deep insights into their molecular structures and potential interactions with biological targets. Such research aids in understanding the inhibitory activity of these compounds against specific proteins, crucial for developing new drugs (Sharma et al., 2018).

Material Science Applications

1-(2-Bromophenyl)-1H-imidazole derivatives have also found applications in material science. For example, their use in the construction of metal-organic frameworks (MOFs) has been explored. These MOFs can have unique structural and functional properties, useful in various fields including catalysis and gas storage (Zhu et al., 2015).

Corrosion Inhibition

Research has also delved into the effectiveness of imidazole derivatives in corrosion inhibition. These compounds have shown potential in protecting metals like steel in acidic solutions, which is significant for industrial applications (Prashanth et al., 2021).

Wirkmechanismus

Target of Action

It’s worth noting that imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

It’s known that bromophenyl groups are often involved in interactions with biological targets, such as hydrogen bonding and halogen bonding, which can influence the activity of the compound .

Biochemical Pathways

Bromophenyl groups are often involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This could potentially affect various biochemical pathways, depending on the specific biological target of the compound.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPBSOYHRXOAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-(2-bromophenyl)-1H-imidazole in the context of the presented research?

A1: 1-(2-bromophenyl)-1H-imidazole serves as a crucial starting material in the development of a novel synthetic route for P-chiral phosphinyl imidazoles. [] The research highlights its role in a palladium-catalyzed cross-coupling reaction with tert-butyl(aryl)phosphine oxides. This reaction exploits a unique 1,4-palladium migration mechanism, allowing for the selective formation of C-P bonds at either the C2 or C5 position of the imidazole ring depending on the solvent used. [] This site-selectivity is a significant finding as it provides a controlled approach to synthesizing a diverse range of P-chiral imidazole-based phosphine oxides, which are valuable building blocks for various applications, including chiral ligands in asymmetric catalysis. []

Q2: How does the structure of 1-(2-bromophenyl)-1H-imidazole contribute to its reactivity in the described reaction?

A2: The presence of the bromine atom on the phenyl ring of 1-(2-bromophenyl)-1H-imidazole is essential for its reactivity in the palladium-catalyzed cross-coupling reaction. [] This bromine atom acts as a leaving group, facilitating the oxidative addition of palladium to the molecule, which is a key step in the catalytic cycle. [] Furthermore, the imidazole ring itself plays a crucial role in directing the 1,4-palladium migration. [] This migration is believed to occur through a palladacyclic intermediate, and the electronic properties of the imidazole ring likely influence the stability and selectivity of this intermediate, ultimately dictating the site of C-P bond formation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)

![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)

![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)